Aszonapyrone A (CAS 83103-08-6) is a highly functionalized meroditerpenoid fungal metabolite originally isolated from Aspergillus zonatus and Neosartorya species. Structurally characterized by a fused tetracyclic core, a 4-hydroxy-6-methyl-2H-pyran-2-one ring, and a critical β-acetoxyl group at the C-3 position, this compound serves as a premium biological probe and analytical reference standard [1]. In procurement and laboratory settings, Aszonapyrone A is primarily sourced for its potent, selective bioactivity, functioning as a targeted inhibitor of multidrug-resistant Gram-positive bacteria (including MRSA and VRE) and a specific modulator of the NF-κB signaling pathway [2]. Its precise stereochemistry and functional group arrangement make it an indispensable baseline material for structure-activity relationship (SAR) studies and natural product synthesis workflows where crude fungal extracts lack the necessary reproducibility [3].
Substituting Aszonapyrone A with crude meroterpenoid mixtures or closely related analogs, such as Aszonapyrone B or Sartorypyrone A, critically compromises assay integrity and experimental reproducibility [1]. The specific biological activity of Aszonapyrone A is heavily dependent on its β-acetoxyl group at the C-3 position. When this group is replaced by a hydroxyl group (as in Aszonapyrone B) or is entirely absent (as in Sartorypyrone A), the compound loses its targeted efficacy [2]. For example, in antimicrobial screening against vancomycin-resistant Enterococci (VRE) and cytotoxicity assays against specific cancer cell lines (e.g., NCI-H187), these generic substitutes exhibit little to no activity [3]. Consequently, procurement must strictly specify Aszonapyrone A to ensure the required binding affinity and phenotypic response in high-stakes pharmacological and microbiological models.
In comparative antimicrobial assays against multidrug-resistant clinical isolates, Aszonapyrone A demonstrates potent inhibitory activity, whereas its close structural analog Sartorypyrone A fails to elicit a response [1]. Specifically, Aszonapyrone A achieves a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against VRE strains. In stark contrast, Sartorypyrone A shows no growth inhibition within the tested concentration range [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against VRE |
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Sartorypyrone A (Inactive / >64 µg/mL) |
| Quantified Difference | Complete restoration of anti-VRE activity vs. inactive analog |
| Conditions | In vitro broth microdilution assay against Enterococcus spp. VRE isolates |
Buyers sourcing compounds for VRE drug discovery pipelines must procure Aszonapyrone A, as substituting with structurally similar meroditerpenes will yield false-negative results.
The presence of the C-3 acetoxy group in Aszonapyrone A is a strict requirement for its cytotoxic profile against specific cancer cell lines. When evaluated against the NCI-H187 cell line, Aszonapyrone A exhibited a potent IC50 of 4.62 µg/mL[1]. However, Aszonapyrone B, which features a hydroxyl group instead of an acetoxy group at the same position, was found to be completely inactive under identical assay conditions [1].
| Evidence Dimension | Cytotoxic IC50 |
| Target Compound Data | 4.62 µg/mL |
| Comparator Or Baseline | Aszonapyrone B (Inactive) |
| Quantified Difference | >10-fold increase in cytotoxicity (active vs. inactive) |
| Conditions | In vitro cytotoxicity assay against NCI-H187 cell lines |
This stark difference dictates that researchers cannot use Aszonapyrone B as a cost-effective or available substitute when studying meroterpenoid-induced cytotoxicity.
Aszonapyrone A functions as a highly selective inhibitor of the NF-κB signaling pathway, particularly in models driven by the ependymoma-causing fusion protein ZFTA-RELA [1]. At a controlled concentration of 5 µg/mL, Aszonapyrone A successfully reverted the relative viable cell numbers to baseline (no-DOX) levels in 6E8 reporter cells, effectively neutralizing the DOX-induced NF-κB hyperactivation without inducing broad, non-specific cytotoxicity [1].
| Evidence Dimension | NF-κB responsive luciferase activity / relative cell viability |
| Target Compound Data | Reversion to baseline viability at 5 µg/mL |
| Comparator Or Baseline | Vehicle control (DMSO) (Uninhibited NF-κB hyperproliferation) |
| Quantified Difference | Complete suppression of DOX-induced hyperproliferation |
| Conditions | HEK293-derived 6E8 cell line expressing ZFTA-RELA |
Validates the procurement of Aszonapyrone A as a specialized, non-toxic pathway inhibitor for advanced oncological reporter assays where broad-spectrum cytotoxins would confound results.
Aszonapyrone A demonstrates a strict, concentration-dependent threshold for antibiofilm activity against Staphylococcus aureus. At its MIC (8 µg/mL) and 2× MIC (16 µg/mL), it practically eliminates biofilm formation[1]. However, at sub-inhibitory concentrations (½ MIC), it paradoxically increases biofilm production[1].
| Evidence Dimension | Biofilm formation |
| Target Compound Data | Near-complete inhibition at 8-16 µg/mL |
| Comparator Or Baseline | ½ MIC (4 µg/mL) (Increased biofilm production) |
| Quantified Difference | Biphasic response (inhibition vs. promotion) based on exact dosing |
| Conditions | In vitro antibiofilm assay against S. aureus reference and MRSA strains |
Highlights the critical need for high-purity (>95%) Aszonapyrone A in procurement to ensure precise molar dosing, as slight concentration deviations can reverse the experimental outcome.
Due to its distinct structural features and retention times, Aszonapyrone A is an essential standard for HPLC/MS workflows designed to isolate and quantify complex meroditerpenes from Neosartorya and Aspergillus species, ensuring accurate differentiation from Aszonapyrone B and Sartorypyrones[1].
Given its unique efficacy against vancomycin-resistant Enterococci compared to inactive analogs, Aszonapyrone A is the required positive control or starting scaffold for developing new anti-VRE therapeutics [2].
Its ability to suppress ZFTA-RELA-driven NF-κB activation without generalized cytotoxicity makes it an optimal specialized reagent for researchers investigating ependymoma and other NF-κB-dependent malignancies [3].
Because its antibiofilm activity is highly concentration-dependent (inhibiting at MIC but promoting at ½ MIC), high-purity Aszonapyrone A is critical for materials scientists and microbiologists calibrating the release kinetics of antimicrobial coatings [2].